[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine
Overview
Description
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine, also known as DMPMP, is a synthetic compound with a wide range of potential applications in both scientific research and industry. DMPMP has been studied extensively in the fields of biochemistry and physiology, with research showing its potential as a catalyst, drug, and therapeutic agent. Finally, this paper will discuss the potential future directions of DMPMP research.
Scientific Research Applications
Antifungal Activity
This compound has been synthesized and evaluated for its antifungal properties. Studies have shown that derivatives of this compound exhibit inhibitory activity against pathogenic fungi. For example, certain oxime esters derived from similar pyridinylmethyl structures have demonstrated strong inhibitory effects on Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values indicating potent efficacy .
Antiviral Potential
Indole derivatives, which share structural similarities with [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine, have been reported to possess antiviral activities. These compounds have been tested against a range of RNA and DNA viruses, showing promising results as potential antiviral agents .
Anticancer Research
The indole moiety is a common feature in many pharmacologically active compounds, including those with anticancer properties. The structural framework of [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine could be utilized in the synthesis of novel anticancer agents, leveraging its potential to interact with various biological targets involved in cancer progression .
Anti-Inflammatory Applications
Compounds with an indole core are known to exhibit anti-inflammatory effects. The pyridinylmethyl group, as found in [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine, could enhance these properties, making it a valuable candidate for the development of new anti-inflammatory drugs .
Antimicrobial Effects
The structural attributes of [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine suggest it could be effective in antimicrobial applications. Its ability to be modified into various derivatives provides a platform for designing new antimicrobial agents to combat resistant strains of bacteria .
Neuropharmacological Activities
Indole derivatives are also explored for their neuropharmacological activities, including as potential treatments for neurodegenerative diseases. The unique structure of [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine may offer new avenues for research into treatments for conditions such as Alzheimer’s and Parkinson’s disease .
Material Synthesis
This compound’s versatility extends to material science, where it can be used in the synthesis of novel materials. Its reactive sites allow for various chemical modifications, making it a useful building block in the creation of advanced materials with specific properties.
Drug Discovery
Lastly, [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine serves as a scaffold in drug discovery. Its structure can be elaborated into complex molecules with high affinity to multiple receptors, which is crucial in the development of new therapeutic drugs .
properties
IUPAC Name |
[2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-6-13(7-14)11(2)16(10)9-12-4-3-5-15-8-12/h3-6,8H,7,9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMOJPPJSPUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CN=CC=C2)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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